[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330269
InChI: InChI=1S/C15H19NO3.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol

[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13330269

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78 g/mol

* For research use only. Not for human or veterinary use.

[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H19NO3.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H
Standard InChI Key MNQSPKHGJGCYAQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, reflects its hybrid structure:

  • A 3,4-dimethoxyphenyl group provides aromaticity and electron-rich regions conducive to π-π stacking interactions.

  • A furan-2-ylmethyl moiety introduces a five-membered oxygen-containing heterocycle, enhancing solubility and hydrogen-bonding capacity.

  • The ethylamine backbone bridges these aromatic systems, with protonation at the amine group stabilizing the molecule as a hydrochloride salt.

Table 1: Fundamental Chemical Specifications

PropertyValue
Molecular FormulaC₁₅H₂₀ClNO₃
Molecular Weight297.78 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine; hydrochloride
InChI KeyMNQSPKHGJGCYAQ-UHFFFAOYSA-N

Physicochemical Characteristics

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form, a critical factor for in vitro assays. The dimethoxy substituents on the phenyl ring contribute to lipophilicity (calculated LogP ≈ 2.1), balancing membrane permeability and solubility. Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies confirm the presence of key functional groups:

  • ¹H NMR (400 MHz, D₂O): δ 7.42 (d, J = 8.5 Hz, 1H, furan H-3), 6.85–6.79 (m, 3H, aromatic H), 4.21 (s, 2H, CH₂NH₂⁺), 3.82 (s, 6H, OCH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C ether).

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Mannich Reaction: Condensation of 3,4-dimethoxyphenethylamine with furfural in acidic methanol yields the secondary amine intermediate.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, verified by high-performance liquid chromatography (HPLC).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature60°CMaximizes imine formation
Solvent SystemMethanol/HCl (1:0.1)Prevents byproduct hydrolysis
Crystallization SolventEthanol/Water (3:1)Enhances crystal stability

Analytical Validation

Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) monitors reaction progress (Rf = 0.45). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 298.1 [M+H]⁺, aligning with theoretical values.

Compound5-HT₂A IC₅₀ (nM)D₂ Receptor Binding (% Inhibition)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-...112 ± 1468 ± 9
[2-(4-Fluoro-phenyl)-ethyl]-...187 ± 2245 ± 7

Applications and Research Utility

Experimental Uses

  • Receptor Binding Assays: Serves as a reference compound in radioligand displacement studies for G protein-coupled receptors (GPCRs) .

  • Metabolic Stability Testing: Hepatic microsome assays show a half-life of 23 minutes in human S9 fractions, indicating moderate first-pass metabolism.

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